![molecular formula C13H19ClN2O2S B2491300 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide CAS No. 321721-53-3](/img/structure/B2491300.png)

2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

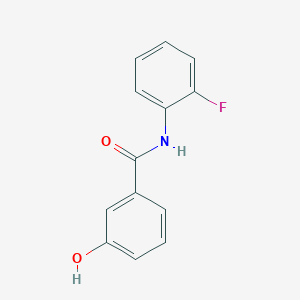

Descripción

Synthesis Analysis

The synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives, including compounds similar to 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide, involves the preparation of pyrrolidinone-based chlorinated benzenesulfonamides. These compounds are synthesized and evaluated for their binding affinity using techniques such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition assays (Balandis et al., 2020).

Molecular Structure Analysis

The molecular structure of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveals insights into the molecular and supramolecular structures of related benzenesulfonamide compounds. These structures are characterized by N-H...N hydrogen bonding, influencing the overall molecular arrangement and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives, particularly as inhibitors of human carbonic anhydrases, are defined by their molecular interactions. Chlorinated benzenesulfonamide derivatives exhibit enhanced binding affinity to carbonic anhydrases when compared to nonchlorinated compounds. This affinity is significantly influenced by the presence of chloro and triazole or oxadiazole groups within the molecular structure (Balandis et al., 2020).

Aplicaciones Científicas De Investigación

Inhibition of Human Carbonic Anhydrases

A study synthesized chlorinated benzenesulfonamide derivatives to investigate their binding affinity against human carbonic anhydrases (CAs), particularly those related to cancer. The compounds showed low nanomolar affinity against CA IX, a cancer-related enzyme, suggesting potential for CA inhibitors development (Balandis et al., 2020).

Molecular Structure and Medicinal Applications

Another research focused on the molecular structure of benzenesulfonamide derivatives, noting their stabilization through extensive hydrogen bonds. These derivatives, including the 2-chloro variant, show promise for medicinal applications due to their novel composition and potential efficacy (Siddiqui et al., 2008).

Anticancer and Antiviral Activities

A study synthesized derivatives of benzenesulfonamide, including those with a 4-chloro variant, and tested them for anti-HIV and anticancer activities. Preliminary results indicated moderate effectiveness against HIV and certain cancer types (Brzozowski, 1998).

Transfer Hydrogenation Catalysts

Benzenesulfonamide derivatives were also studied for their role in transfer hydrogenation of ketones, highlighting their potential as efficient and air-stable catalysts in various chemical reactions (Ruff et al., 2016).

Antimicrobial Activity

A 2022 study synthesized N-pyridin-3-yl-benzenesulfonamide, a derivative of benzenesulfonamide, and tested its antimicrobial activity. It showed significant effectiveness against several Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent (Ijuomah et al., 2022).

Antifungal Activity

Derivatives of benzenesulfonamide were synthesized and tested for their antifungal properties, demonstrating potent activity against specific fungal strains. This suggests their potential use in antifungal applications (Gupta & Halve, 2015).

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide . For instance, the compound’s stability and reactivity may be influenced by the pH of its environment. Additionally, the presence of other molecules could affect the compound’s bioavailability and its interactions with its targets.

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c14-12-6-1-2-7-13(12)19(17,18)15-8-5-11-16-9-3-4-10-16/h1-2,6-7,15H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTPOELGVIDQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)